molecular formula C22H19Cl2NO3 B11152247 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11152247
M. Wt: 416.3 g/mol
InChI Key: JQSORFGTMMNQFA-UHFFFAOYSA-N
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Description

The compound 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a polycyclic heterocyclic molecule featuring a fused benzochromeno-oxazinone core substituted with chlorine and a 3-chloro-4-methylphenyl group. Its structural complexity arises from the chromeno-oxazinone scaffold, which combines oxygen and nitrogen heteroatoms within a bicyclic framework.

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

12-chloro-3-(3-chloro-4-methylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19Cl2NO3/c1-12-6-7-13(8-18(12)23)25-10-17-20-16(9-19(24)21(17)27-11-25)14-4-2-3-5-15(14)22(26)28-20/h6-9H,2-5,10-11H2,1H3

InChI Key

JQSORFGTMMNQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromeno ring: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of the oxazin ring: The oxazin ring is formed by reacting the chromeno derivative with an appropriate amine and an aldehyde or ketone under controlled conditions.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1). Key differences in substituents, core scaffolds, and inferred bioactivities are discussed below.

Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives

Compound Name Substituents Core Structure Key Features Potential Bioactivity
Target Compound 3-chloro-4-methylphenyl Benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one Chlorine at position 12; methyl enhances lipophilicity Likely antimicrobial/antioxidant (inferred from analogs)
12-chloro-3-(4-methylbenzyl)-...oxazin-6-one 4-methylbenzyl Same core Benzyl vs. phenyl substituent; reduced steric hindrance Unspecified, but solubility may differ due to benzyl group
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-...chromeno[2,3-d]pyrimidin-4-one 2-chlorophenyl, 2-chlorobenzylidene Chromeno-pyrimidinone Additional pyrimidinone ring; dual chloro-substituents Enhanced thermal stability; possible kinase inhibition
Tea-derived polyphenols (e.g., compound 12 in ) Hydroxyl groups Flavonoids/gallic acid derivatives Electron-donating hydroxyl groups Strong free radical scavenging (IC50 ~5–6 µg/mL)
Triazole-thione () Chlorobenzylidene, thiocarbonohydrazide Triazole-thione Hydrogen-bonded network (N–H···S/O) Crystalline stability; potential enzyme inhibition

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Hydroxyl Groups: The target compound’s chloro substituents confer higher lipophilicity and metabolic stability compared to hydroxyl-rich tea polyphenols . However, hydroxyl groups in tea compounds (e.g., IC50 5.01 µg/mL for DPPH scavenging) exhibit superior antioxidant activity due to electron donation, whereas chloro groups may favor antimicrobial effects .

Core Scaffold Variations

  • Chromeno-Oxazinone vs. In contrast, the oxazinone ring in the target compound may prioritize rigidity and planar stacking interactions .
  • Triazole-Thione vs. Oxazinone: The triazole-thione scaffold () forms extensive hydrogen-bonded networks (N–H···S/O), enhancing crystalline stability, whereas the oxazinone core may prioritize solubility in apolar environments .

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